molecular formula C15H20O4 B1325753 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid CAS No. 898791-88-3

6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid

Cat. No.: B1325753
CAS No.: 898791-88-3
M. Wt: 264.32 g/mol
InChI Key: JSXWOLHWXDLTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature within Keto-Carboxylic Acids

6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid is a multifunctional organic compound. Organic compounds that contain both a carboxylic acid group (-COOH) and a ketone group (>C=O) are known as keto acids or oxo acids. wikipedia.org The classification of keto acids is determined by the position of the carbonyl group relative to the carboxyl group. tuscany-diet.net They are categorized as alpha- (α), beta- (β), or gamma- (γ) keto acids, corresponding to the carbonyl group being on the carbon adjacent to the carboxyl group, or on the second or third carbon away, respectively. wikipedia.orgtuscany-diet.net

In the case of this compound, the ketone's carbonyl group is located at the sixth carbon atom of the hexanoic acid chain. This positions it as an epsilon-keto acid (ε-keto acid), as the oxo group is on the fifth carbon from the carboxyl group.

The systematic IUPAC nomenclature for this compound is derived by identifying the parent carboxylic acid, which is hexanoic acid. The presence of a ketone functional group is indicated by the prefix "oxo," and its position on the carbon chain is denoted by a locant. The substituent at the end of the chain is a 4-isopropoxyphenyl group. Therefore, the name "this compound" precisely describes its molecular structure.

Table 1: Structural Features of this compound

FeatureDescription
Parent ChainHexanoic acid
Carboxylic Acid GroupLocated at C1
Ketone GroupLocated at C6
Aromatic Substituent4-isopropoxyphenyl group attached to the carbonyl carbon

Significance within the Oxo-Hexanoic Acid Family of Compounds

The oxo-hexanoic acid family of compounds is significant in organic chemistry and biochemistry. For instance, 6-oxohexanoic acid is a medium-chain fatty acid that is functionally related to hexanoic acid. nih.govwisdomlib.org The presence of both a carboxylic acid and a ketone group allows for a wide range of chemical reactions, such as esterification and condensation, making them versatile intermediates in organic synthesis. cymitquimica.com

While specific research on this compound is not extensively documented in publicly available literature, the significance of its structural components can be inferred. The hexanoic acid backbone provides a flexible chain, and the terminal carboxylic acid offers a site for various chemical modifications. The aryl ketone moiety, specifically the 4-isopropoxyphenyl group, is of particular interest. The isopropoxy group can influence the electronic properties of the aromatic ring, which in turn can affect the reactivity of the ketone. The presence of such substituted aryl groups is a key feature in the design of molecules with specific biological activities.

Derivatives of oxo-hexanoic acids have been investigated for their potential applications. For example, 3-Hydroxy-5-oxohexanoic acid and its derivatives are involved in metabolic processes like fatty acid metabolism and the citric acid cycle. ontosight.ai Furthermore, research into compounds like 6-(nitrooxy)hexanoic acid highlights the utility of the hexanoic acid scaffold in the development of new chemical entities.

Conceptual Framework for Research on Aryl Keto-Carboxylic Acid Architectures

The research on aryl keto-carboxylic acid architectures is often driven by their potential as biologically active molecules. The general structure, which combines an aromatic ring, a ketone, and a carboxylic acid, provides a versatile scaffold for designing compounds that can interact with biological targets.

A significant area of investigation for related structures, such as 6-aryl-4-oxohexanoic acids, is in the development of anti-inflammatory agents. nih.govresearchgate.net The synthesis of series of these compounds allows for the study of structure-activity relationships, where modifications to the aryl group can lead to changes in biological activity. nih.gov For instance, research on 6-Oxo-4-Phenyl-Hexanoic Acid derivatives has identified them as inverse agonists for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a promising therapeutic target for autoimmune diseases. researchgate.netnih.gov These studies demonstrate a common conceptual framework: the design and synthesis of novel aryl keto-carboxylic acids to explore their potential as modulators of specific biological pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-6-(4-propan-2-yloxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-11(2)19-13-9-7-12(8-10-13)14(16)5-3-4-6-15(17)18/h7-11H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXWOLHWXDLTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645446
Record name 6-Oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-88-3
Record name 4-(1-Methylethoxy)-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 6 Oxo 6 4 Isopropoxyphenyl Hexanoic Acid

Retrosynthetic Disconnection Strategies for the Carbon Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, thereby designing a logical synthetic plan. For 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid, the most logical disconnections focus on the formation of the principal carbon-carbon bonds.

The most strategically sound disconnection is at the bond connecting the carbonyl group to the substituted aromatic ring. This bond can be efficiently formed via a Friedel-Crafts acylation reaction. This approach identifies two primary precursors: isopropoxybenzene (B1215980) and a derivative of a six-carbon aliphatic chain, such as adipic acid or, more commonly, its more reactive derivative, adipoyl chloride .

An alternative, though potentially more complex, disconnection can be made at the C4-C5 bond of the hexanoic acid chain. This would necessitate a carbon-carbon bond-forming reaction like an aldol-type condensation . This route would involve reacting a derivative of 4-isopropoxyacetophenone with a four-carbon electrophilic component.

Disconnection PointKey Reaction TypePrecursor 1Precursor 2
Carbonyl-Aryl BondFriedel-Crafts AcylationIsopropoxybenzeneAdipic acid derivative
C4-C5 BondAldol-type Condensation4-Isopropoxyacetophenone derivativeFour-carbon synthon

Established Synthetic Routes to Oxo-Phenylhexanoic Acid Derivatives

The synthesis of molecules structurally related to this compound relies on a toolbox of fundamental organic reactions. These can be broadly classified into methods for carbon-carbon bond formation, functional group interconversions, and techniques for extending carbon chains.

Condensation Reactions for Carbon-Carbon Bond Formation (e.g., aldol (B89426) or similar additions involving keto-acids)

Condensation reactions are pivotal for constructing carbon skeletons. For instance, the synthesis of certain 6-aryl-4-oxohexanoic acids has been achieved through the condensation of an aromatic aldehyde with levulinic acid . researchgate.netnih.gov This reaction typically proceeds via the formation of an enolate from the keto-acid, which then attacks the aldehyde. The resulting product can then be subjected to further transformations, such as the reduction of a double bond, to yield the saturated keto-acid. While this specific example yields a structural isomer, the underlying principle of using a keto-acid in a condensation reaction is a viable strategy for building similar molecular frameworks.

Functional Group Interconversions Leading to the Ketone Moiety (e.g., oxidation of alcohols, Friedel-Crafts acylation principles)

The introduction of the ketone functional group is a crucial step in the synthesis. The Friedel-Crafts acylation stands out as the most direct method for attaching an acyl group to an aromatic ring. libretexts.orgchemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride . youtube.com In the context of the target molecule, isopropoxybenzene would be acylated with a derivative of adipic acid. The isopropoxy substituent is an activating, ortho-, para-directing group, which favors the formation of the desired para-substituted product.

An alternative route to the ketone involves the oxidation of a corresponding secondary alcohol. This alcohol precursor could be synthesized, for example, through the reaction of a Grignard reagent, such as 4-isopropoxyphenyl magnesium bromide , with a suitable lactone or an aldehyde-ester.

Chain Elongation Techniques for the Hexanoic Acid Moiety

When a synthetic precursor with a shorter aliphatic chain is more accessible, various chain elongation techniques can be employed. Classic methods like the malonic ester synthesis allow for the stepwise addition of two-carbon units to an alkyl halide. This would involve a multi-step sequence to build the six-carbon chain starting from a simpler precursor containing the 4-isopropoxyphenyl moiety.

Utilization of Precursors and Intermediate Compounds in Synthesis

Role of Ethyl 6-Oxo-6-(4-isopropoxyphenyl)hexanoate as a Key Intermediate in Synthesis

Synthesizing the target carboxylic acid is often more practical via its ester derivative, ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate . This intermediate can be prepared through the Friedel-Crafts acylation of isopropoxybenzene with the mono-acyl chloride of ethyl adipate (B1204190) (ethyl 6-chloro-6-oxohexanoate ). The use of the mono-ester, mono-acyl chloride of adipic acid prevents polymerization and other side reactions that can occur when using a diacyl chloride.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoateC₁₇H₂₄O₄292.37Key precursor to the final carboxylic acid

Synthetic Pathways via Related Aryl Oxo-Acids (e.g., 6-aryl-4-oxohexanoic acids)

The synthesis of aryl oxo-acids can be approached through various strategic pathways, with the specific route often dictated by the desired substitution pattern on the hexanoic acid chain. A common class of related compounds, 6-aryl-4-oxohexanoic acids, provides a useful comparative basis for understanding the synthesis of this compound.

The synthesis of 6-aryl-4-oxohexanoic acids is well-documented and typically proceeds through a condensation reaction. nih.govresearchgate.netnih.govbenthamdirect.com This method involves the reaction of an appropriate aromatic aldehyde with levulinic acid (4-oxopentanoic acid). researchgate.netnih.gov The reaction is often catalyzed by piperidine (B6355638) and acetic acid in a solvent like toluene, which allows for the azeotropic removal of water. researchgate.net This condensation yields a 6-aryl-4-oxohex-5-enoic acid intermediate. researchgate.netnih.gov Subsequent reduction of the carbon-carbon double bond, commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C), affords the saturated 6-aryl-4-oxohexanoic acid. researchgate.netnih.gov

This pathway, however, is not directly applicable for the synthesis of this compound due to the position of the oxo group at the 6-position, directly adjacent to the aryl group. For this specific substitution pattern, a Friedel-Crafts acylation is the most probable and direct synthetic route. libretexts.orglibretexts.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst. libretexts.orgkhanacademy.org

In the context of synthesizing this compound, the aromatic substrate would be isopropylbenzene (cumene). The acylating agent would be a derivative of adipic acid (hexanedioic acid), such as adipic anhydride or adipoyl chloride. The reaction is generally promoted by a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orglibretexts.org The mechanism involves the formation of an acylium ion from the reaction between the acylating agent and the Lewis acid, which then acts as the electrophile and attacks the electron-rich aromatic ring of isopropylbenzene. khanacademy.orgyoutube.comyoutube.com Due to the ortho-, para-directing nature of the isopropyl group, the acylation is expected to occur predominantly at the para position, yielding the desired product.

A comparison of these two synthetic strategies is summarized in the table below.

FeatureSynthesis of 6-aryl-4-oxohexanoic acidsSynthesis of 6-aryl-6-oxohexanoic acids
Key Reaction Aldol-type condensation followed by reduction researchgate.netnih.govFriedel-Crafts Acylation libretexts.orglibretexts.org
Starting Materials Aromatic aldehyde and levulinic acid researchgate.netnih.govAromatic compound (e.g., isopropylbenzene) and an adipic acid derivative libretexts.org
Key Intermediates 6-aryl-4-oxohex-5-enoic acid researchgate.netnih.govAcylium ion khanacademy.orgyoutube.com
Catalyst Base (e.g., piperidine) and acid researchgate.netLewis acid (e.g., AlCl₃) libretexts.org
Regioselectivity Determined by the starting aldehydeDetermined by the directing group on the aromatic ring

Modern Innovations and Green Chemistry Principles in Relevant Synthetic Approaches

Traditional synthetic methodologies, such as the classic Friedel-Crafts acylation, often rely on stoichiometric amounts of strong Lewis acids and halogenated solvents, which can lead to significant environmental concerns and waste generation. organic-chemistry.orgacs.org In recent years, there has been a considerable effort to develop more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. These innovations are highly relevant to the synthesis of this compound.

One of the primary focuses of green chemistry in this area is the replacement of conventional Lewis acids with more environmentally friendly alternatives. stanford.eduroutledge.com This includes the use of heterogeneous catalysts such as zeolites, clays, and sulfated zirconia, which can be easily recovered and reused, minimizing waste. routledge.com Additionally, solid acid catalysts and metal triflates have been explored as more efficient and selective catalysts for Friedel-Crafts reactions. routledge.com

A particularly innovative approach involves the use of methanesulfonic anhydride as a promoter for Friedel-Crafts acylations. organic-chemistry.orgacs.org This methodology offers a metal- and halogen-free alternative, generating minimal waste that is biodegradable. organic-chemistry.org Such a process could significantly improve the environmental footprint of the synthesis of aryl ketones like this compound.

Microwave-assisted synthesis represents another significant advancement in green chemistry. nih.govacs.orgscirp.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles. scirp.orgnumberanalytics.com Microwave heating is known to accelerate both intermolecular and intramolecular Friedel-Crafts reactions, offering a more energy-efficient and rapid synthetic pathway. scirp.org The use of microwave assistance in conjunction with solvent-free conditions further enhances the green credentials of the synthesis. numberanalytics.com

The choice of solvent is another critical aspect of green chemistry. The development of Friedel-Crafts reactions in greener solvent systems, such as ionic liquids, or under solvent-free conditions, is an active area of research. numberanalytics.com Ionic liquids can act as both the solvent and the catalyst, and their non-volatile nature reduces air pollution.

The table below summarizes some of the modern innovations and their alignment with green chemistry principles in the context of Friedel-Crafts acylation.

InnovationGreen Chemistry PrinciplePotential Advantage for Synthesis
Heterogeneous Catalysts (e.g., Zeolites, Clays) routledge.comCatalysis, Waste PreventionCatalyst reusability, reduced waste streams
Methanesulfonic Anhydride Promoter organic-chemistry.orgacs.orgSafer Chemistry, Waste PreventionAvoids metallic and halogenated waste, biodegradable byproducts
Microwave-Assisted Synthesis nih.govacs.orgscirp.orgEnergy Efficiency, Time SavingsReduced reaction times, improved yields, lower energy consumption
Ionic Liquids as Solvents/Catalysts Safer Solvents, CatalysisLow volatility, potential for catalyst/solvent recycling
Solvent-Free Reactions numberanalytics.comWaste PreventionElimination of solvent waste

By incorporating these modern and green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Comprehensive Analysis of 6 Oxo 6 4 Isopropoxyphenyl Hexanoic Acid Reactivity

Transformation Chemistry of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations. These include oxidative cleavage, reduction to either a methylene (B1212753) group or a secondary alcohol, and a host of nucleophilic addition and condensation reactions.

Oxidative Processes and Products

Ketones are generally resistant to oxidation compared to aldehydes. alfa-chemistry.comquimicaorganica.org However, under forcing conditions with strong oxidizing agents, the carbon-carbon bonds adjacent to the carbonyl group can be cleaved, leading to a mixture of carboxylic acids. alfa-chemistry.com

A more controlled and synthetically useful oxidative transformation for ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov In the case of 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid, the Baeyer-Villiger oxidation would be expected to yield one of two possible ester products, depending on which group attached to the carbonyl carbon preferentially migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. For this specific molecule, the migration of the 4-isopropoxyphenyl group would lead to the formation of 4-isopropoxyphenyl 5-carboxypentanoate. Conversely, migration of the pentanoic acid chain would result in a different ester.

Oxidative Process Reagents Potential Products
Strong OxidationKMnO₄, heatMixture of dicarboxylic acids and aromatic carboxylic acids
Baeyer-Villiger OxidationmCPBA4-isopropoxyphenyl 5-carboxypentanoate

Reductive Pathways for Ketones

The ketone functionality can be reduced through several methods to yield either a secondary alcohol or a methylene group.

Catalytic Hydrogenation: This method typically employs a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas to reduce the ketone to a secondary alcohol, yielding 6-hydroxy-6-(4-isopropoxyphenyl)hexanoic acid. The carboxylic acid group is generally less reactive under these conditions, allowing for selective reduction of the ketone. nih.gov

Wolff-Kishner Reduction: This reaction provides a pathway to completely deoxygenate the ketone, converting it to a methylene group (CH₂). wikipedia.orglscollege.ac.in The reaction is carried out under basic conditions using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orglscollege.ac.in Applying this to this compound would yield 6-(4-isopropoxyphenyl)hexanoic acid. The Huang-Minlon modification, which involves distilling off water and excess hydrazine after the initial formation of the hydrazone, often leads to improved yields and shorter reaction times. wikipedia.org

Reductive Pathway Reagents Primary Product
Catalytic HydrogenationH₂, Pd/C or PtO₂6-hydroxy-6-(4-isopropoxyphenyl)hexanoic acid
Wolff-Kishner ReductionN₂H₄, KOH, heat6-(4-isopropoxyphenyl)hexanoic acid

Nucleophilic Addition and Condensation Reactions at the Ketone Carbonyl

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles.

Grignard and Organolithium Reagents: These strong nucleophiles add to the ketone to form a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide (CH₃MgBr) would yield 6-hydroxy-6-(4-isopropoxyphenyl)-6-methylhexanoic acid.

Wittig Reaction: This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert the ketone into an alkene. For instance, reacting this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would replace the carbonyl oxygen with a methylene group, forming 6-(4-isopropoxyphenyl)hept-6-enoic acid.

Condensation Reactions: The ketone can react with amines and their derivatives to form imines or related compounds. For example, reaction with a primary amine (R-NH₂) would yield an N-substituted imine derivative.

Nucleophilic Reaction Reagent Type Product Type
Grignard ReactionRMgX (e.g., CH₃MgBr)Tertiary alcohol
Wittig ReactionPh₃P=CHRAlkene
Imine FormationRNH₂Imine

Derivatization and Chemical Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives, most notably esters and amides.

Esterification Reactions and Ester Hydrolysis

Fischer Esterification: This is a classic method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com For example, reacting this compound with methanol (B129727) (CH₃OH) under acidic conditions would produce methyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com

Ester Hydrolysis: The reverse of esterification, ester hydrolysis, can be achieved by heating the ester in the presence of aqueous acid or base to regenerate the carboxylic acid and the alcohol. masterorganicchemistry.com

Reaction Reagents Product
Fischer EsterificationAlcohol (e.g., CH₃OH), H₂SO₄Methyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate
Acid-Catalyzed HydrolysisH₂O, H⁺, heatThis compound + Alcohol
Base-Mediated HydrolysisNaOH, H₂O, heat; then H₃O⁺This compound + Alcohol

Formation of Amides and Other Carboxylic Acid Derivatives

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. However, the direct reaction is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative. One common method involves the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), which facilitates the condensation of the carboxylic acid and an amine to form the amide bond. organic-chemistry.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the corresponding amide. For example, conversion to the acyl chloride followed by reaction with ammonia (B1221849) would yield 6-oxo-6-(4-isopropoxyphenyl)hexanamide.

Derivative Typical Reagents Intermediate/Product
Acyl ChlorideSOCl₂ or (COCl)₂6-oxo-6-(4-isopropoxyphenyl)hexanoyl chloride
Amide (from acyl chloride)Amine (e.g., NH₃, RNH₂)6-oxo-6-(4-isopropoxyphenyl)hexanamide
Amide (direct coupling)Amine, Coupling agent (e.g., DCC)6-oxo-6-(4-isopropoxyphenyl)hexanamide

Electrophilic Aromatic Substitution and Aromatic Ring Modifications

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying the phenyl ring of this compound. wikipedia.org The regiochemical outcome of such reactions is controlled by the electronic effects of the two substituents already present on the ring: the para-disposed isopropoxy group and the acyl group.

Isopropoxy Group (-OCH(CH₃)₂) : This is a powerful activating group due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring via resonance. It strongly directs incoming electrophiles to the ortho and para positions.

Acyl Group (-CO(CH₂)₄COOH) : This group is deactivating and meta-directing because its carbonyl function withdraws electron density from the ring through both inductive and resonance effects.

In the case of this compound, the directing effects of the two groups are in opposition. The strongly activating and ortho, para-directing isopropoxy group dominates the deactivating, meta-directing acyl group. Since the para position is already occupied, electrophilic substitution will occur predominantly at the positions ortho to the isopropoxy group (which are meta to the acyl group).

Key electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Halogenation : Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃.

Nitration : Substitution with a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is often reversible. youtube.com

Friedel-Crafts Acylation/Alkylation : Introduction of an acyl or alkyl group, respectively, using an acyl halide/anhydride (B1165640) or alkyl halide with a strong Lewis acid catalyst.

ReactionReagentsElectrophileExpected Major Product Position
BrominationBr₂, FeBr₃Br⁺Ortho to isopropoxy group
ChlorinationCl₂, AlCl₃Cl⁺Ortho to isopropoxy group
NitrationHNO₃, H₂SO₄NO₂⁺Ortho to isopropoxy group
SulfonationSO₃, H₂SO₄SO₃Ortho to isopropoxy group

Chemo- and Regioselectivity in Multi-Functional Transformations

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. Regioselectivity, as discussed previously, relates to the specific position at which a reaction occurs. Both are critical considerations for this compound due to its multiple reactive sites.

Chemoselectivity:

The distinct reactivity of the ketone and carboxylic acid functional groups allows for selective transformations.

Reduction : The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), which will not reduce the carboxylic acid. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) will reduce both the ketone and the carboxylic acid. To selectively reduce only the carboxylic acid, the more reactive ketone must first be protected, for instance, as a cyclic ketal. libretexts.org

Nucleophilic Addition : Reagents such as Grignard or organolithium compounds are strong bases and will first deprotonate the carboxylic acid. An excess of the reagent would then attack the ketone carbonyl. To ensure nucleophilic addition occurs only at the ketone, the carboxylic acid must be protected, typically as an ester. libretexts.org

Esterification/Amidation : The carboxylic acid can be converted to an ester or amide under conditions that leave the ketone and ether functionalities intact. researchgate.net For example, Fischer esterification or the use of coupling agents like carbodiimides can selectively target the carboxyl group.

Regioselectivity:

The primary consideration for regioselectivity in this molecule involves reactions on the aromatic ring. As established in section 3.3, the powerful activating effect of the isopropoxy group directs electrophiles to the two equivalent ortho positions, providing a high degree of regiocontrol in electrophilic aromatic substitution reactions.

Target TransformationReagent(s)Selective forNotes
Ketone ReductionNaBH₄KetoneCarboxylic acid is unreactive.
Carboxylic Acid Reduction1. Protect ketone (e.g., ethylene glycol, H⁺) 2. BH₃∙THF or LiAlH₄ 3. Deprotect ketoneCarboxylic AcidProtection of the ketone is essential for selectivity. libretexts.org
Grignard Addition to Ketone1. Protect carboxylic acid (e.g., as methyl ester) 2. Grignard Reagent (R-MgBr) 3. DeprotectKetoneProtection of the acidic proton is required. libretexts.org
EsterificationAlcohol (R'OH), Acid CatalystCarboxylic AcidStandard conditions for ester formation.

Applications of 6 Oxo 6 4 Isopropoxyphenyl Hexanoic Acid As a Synthetic Building Block

Integration into Complex Molecular Architectures

A thorough search of the scientific literature did not yield any specific examples of 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid being integrated into complex molecular architectures.

Theoretically, the bifunctional nature of this molecule, possessing both a carboxylic acid and a ketone, would permit its use in the construction of more elaborate structures. The carboxylic acid could be converted to esters, amides, or acid halides, facilitating coupling reactions. The ketone offers a site for nucleophilic additions, reductions, or the formation of heterocycles. However, no published research demonstrates these specific applications for this compound.

Precursor for Advanced Organic Materials Synthesis

There is no available scientific literature or patent data describing the use of this compound as a precursor for the synthesis of advanced organic materials.

In principle, monomers containing both aromatic and aliphatic moieties, along with reactive functional groups, can be precursors to polymers such as polyesters or polyamides. The isopropoxyphenyl group could influence the material's thermal properties and solubility. Nevertheless, there is no evidence to suggest that this compound has been investigated for these purposes.

Participation in Defined Biochemical Transformation Pathways and Chemical Fate Studies

There are no studies available on the specific biochemical transformation pathways or chemical fate of this compound, including its degradation by bacterial pathways.

General studies on the bacterial degradation of aromatic ketones and compounds with similar structures can offer some insight into potential metabolic routes. For example, some bacteria are known to metabolize aryl ketones through Baeyer-Villiger monooxygenases, which would convert the ketone into an ester. Subsequent hydrolysis would cleave the molecule. The degradation of the aromatic ring itself often proceeds through hydroxylation and subsequent ring cleavage. However, it must be stressed that these are general pathways, and the specific fate of this compound has not been documented.

Structural Analogues and Derivatives of 6 Oxo 6 4 Isopropoxyphenyl Hexanoic Acid

Modifications of the Alkyl Chain Length and Substitutions (e.g., 8-Oxo-8-(4-isopropoxyphenyl)octanoic acid)

The properties of these alkyl chain-modified analogues can be compared as follows:

Compound NameAlkyl Chain LengthExpected Relative Lipophilicity
6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid6 carbonsBaseline
8-Oxo-8-(4-isopropoxyphenyl)octanoic acid8 carbonsHigher

Further modifications to the alkyl chain could include the introduction of substituents, such as alkyl groups or halogens, or the incorporation of unsaturation (double or triple bonds). These changes would introduce additional diversity in the chemical space and could fine-tune the molecule's properties.

Variations in Aromatic Ring Substituents (e.g., 4-trifluoromethylphenyl, 4-pentyloxyphenyl, 4-hexyloxyphenyl variants)

Several analogues with different para-substituents have been synthesized or are commercially available, including:

6-Oxo-6-(4-(trifluoromethyl)phenyl)hexanoic acid : The trifluoromethyl group is a strong electron-withdrawing group. Its presence is expected to increase the electrophilicity of the carbonyl carbon, potentially making the ketone more susceptible to nucleophilic attack.

6-Oxo-6-(4-(pentyloxy)phenyl)hexanoic acid : The pentyloxy group, being larger than the isopropoxy group, will increase the lipophilicity of the molecule. As an alkoxy group, it is an electron-donating group, which may slightly decrease the reactivity of the carbonyl group compared to an unsubstituted phenyl ring.

6-Oxo-6-(4-(hexyloxy)phenyl)hexanoic acid : Similar to the pentyloxy analogue, the hexyloxy group further increases the lipophilicity of the molecule due to the longer alkyl chain.

The synthesis of these analogues generally involves the Friedel-Crafts acylation of the appropriately substituted benzene (B151609) derivative (e.g., (trifluoromethyl)benzene, phenoxypentane, or phenoxyhexane) with adipic anhydride (B1165640).

A comparison of these analogues is presented in the table below:

Aromatic SubstituentElectronic EffectExpected Impact on Carbonyl ReactivityExpected Relative Lipophilicity
4-IsopropoxyElectron-donatingDecreaseBaseline
4-TrifluoromethylElectron-withdrawingIncreaseLower
4-PentyloxyElectron-donatingDecreaseHigher
4-HexyloxyElectron-donatingDecreaseHighest

Stereochemical Considerations in Related Chiral Analogues

The introduction of a chiral center into the structure of this compound or its analogues can lead to the formation of enantiomers, which may exhibit different biological activities. A chiral center can be introduced at various positions, for instance, by substitution on the alkyl chain.

If a substituent is introduced at a position along the alkyl chain, for example at the carbon alpha to the carbonyl group or the carboxylic acid, a stereocenter is created. The synthesis of a single enantiomer of such a chiral analogue would require either a stereoselective synthetic route or the resolution of a racemic mixture.

For example, the reduction of the ketone in this compound to a hydroxyl group would create a chiral center, leading to (R)- and (S)-6-hydroxy-6-(4-isopropoxyphenyl)hexanoic acid. These enantiomers would have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.

The stereochemistry of such chiral carboxylic acids can be determined using techniques like chiral chromatography or by derivatization with a chiral resolving agent followed by spectroscopic analysis (e.g., NMR). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.

Comparative Analysis of Reactivity and Synthetic Accessibility Across Structural Analogues

The reactivity and synthetic accessibility of the structural analogues of this compound are influenced by the modifications made to the alkyl chain and the aromatic ring.

Reactivity:

The primary site of reaction in these molecules is the carbonyl group of the ketone. The reactivity of this group is influenced by the electronic nature of the aromatic substituent.

Electron-withdrawing groups (e.g., 4-trifluoromethyl) increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

Electron-donating groups (e.g., 4-isopropoxy, 4-pentyloxy, 4-hexyloxy) decrease the electrophilicity of the carbonyl carbon, making it less reactive.

The carboxylic acid group can also undergo typical reactions such as esterification and amidation. The length of the alkyl chain is not expected to have a significant electronic effect on the reactivity of the terminal functional groups, but it can have steric implications.

Synthetic Accessibility:

The table below provides a comparative overview:

Analogue TypeKey Synthetic StepStarting Material AvailabilityExpected Relative Reactivity of Ketone
Alkyl chain extensionFriedel-Crafts acylationGood for common dicarboxylic anhydridesSimilar to parent compound
Aromatic ring substitution (electron-withdrawing)Friedel-Crafts acylationGenerally goodHigher
Aromatic ring substitution (electron-donating)Friedel-Crafts acylationGenerally goodLower
Chiral analoguesAsymmetric synthesis or resolutionMore complex synthesisDependent on proximity to functional groups

Advanced Characterization Methodologies for 6 Oxo 6 4 Isopropoxyphenyl Hexanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the precise molecular structure of 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

For this compound, a complete structural assignment is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: This experiment identifies the number of distinct proton environments and their neighboring protons. The spectrum would be expected to show characteristic signals for the aromatic protons on the isopropoxyphenyl group, the methine and methyl protons of the isopropyl group, and the methylene (B1212753) protons of the hexanoic acid chain. The chemical shifts (δ) and coupling constants (J) are critical for assigning these protons. For instance, the aromatic protons would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: This technique provides a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, the aliphatic carbons of the hexanoic acid chain, and the carbons of the isopropyl group.

2D NMR (COSY, HSQC, HMBC): Two-dimensional techniques are crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, confirming the connectivity within the hexanoic acid and isopropyl fragments. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for establishing long-range (2-3 bond) correlations, for example, connecting the carbonyl carbon of the ketone to the protons on the adjacent methylene group and the aromatic ring, thus confirming the link between the phenyl and hexanoic acid moieties.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes as specific experimental data is not publicly available.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAromatic (ortho to C=O)
~6.95Doublet2HAromatic (ortho to O-iPr)
~4.65Septet1H-OCH(CH₃)₂
~2.95Triplet2H-CH₂-C=O
~2.35Triplet2H-CH₂-COOH
~1.70Multiplet4H-CH₂-CH₂-CH₂-
~1.35Doublet6H-OCH(CH₃)₂
~12.00Singlet (broad)1H-COOH

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes as specific experimental data is not publicly available.)

Chemical Shift (δ, ppm)Assignment
~198.0Ketone C=O
~178.0Carboxylic Acid C=O
~162.0Aromatic C-O
~130.5Aromatic C-H
~129.0Aromatic C-C=O
~115.0Aromatic C-H
~70.0-OCH(CH₃)₂
~38.0-CH₂-C=O
~33.5-CH₂-COOH
~24.0Aliphatic -CH₂-
~22.0Aliphatic -CH₂-
~21.5-OCH(CH₃)₂

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₆H₂₂O₄).

Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, which can be analyzed in both positive and negative ion modes.

In positive ion mode , the molecule would likely be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

In negative ion mode , the deprotonated molecule [M-H]⁻ would be observed, stemming from the acidic carboxylic acid group.

Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information that corroborates the NMR data. Key fragment ions would be expected from the cleavage of the hexanoic acid chain, such as the loss of water (H₂O) or the entire carboxylic acid group, and characteristic cleavages around the ketone and ether functionalities. For example, a prominent fragment would correspond to the 4-isopropoxybenzoyl cation.

Table 3: Predicted High-Resolution Mass Spectrometry Data (Note: This is a hypothetical data table for illustrative purposes.)

IonCalculated m/zObserved m/z
[M+H]⁺279.1591(To be determined)
[M+Na]⁺301.1410(To be determined)
[M-H]⁻277.1445(To be determined)

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. Each technique relies on the interaction of electromagnetic radiation with molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy would show strong, characteristic absorption bands for the various functional groups. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid dimer. Two distinct and strong carbonyl (C=O) stretching bands would be observed: one for the aromatic ketone (around 1670-1690 cm⁻¹) and another for the carboxylic acid (around 1700-1725 cm⁻¹). The C-O stretching of the ether and carboxylic acid, as well as C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretches would be visible. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give a strong Raman signal, which is useful for confirming the presence of the substituted phenyl ring.

Table 4: Key Predicted Vibrational Spectroscopy Frequencies (Note: This is a hypothetical data table for illustrative purposes.)

Frequency (cm⁻¹)Vibration TypeTechnique
2500-3300O-H stretch (carboxylic acid)IR (strong, broad)
2850-3000C-H stretch (aliphatic)IR, Raman
~1710C=O stretch (carboxylic acid)IR (strong)
~1680C=O stretch (aromatic ketone)IR (strong)
~1600, ~1500C=C stretch (aromatic)IR, Raman
~1250C-O stretch (ether, acid)IR (strong)

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are paramount for separating this compound from any impurities, starting materials, or byproducts and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing non-volatile compounds like this keto-acid. A reversed-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient mixture of water (often with a small amount of acid like formic or acetic acid to ensure the carboxylic acid is protonated) and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is usually performed with a UV detector, set to a wavelength where the aromatic phenyl ring absorbs strongly (e.g., ~254 nm or ~275 nm). The retention time of the main peak is characteristic of the compound under specific conditions, and the peak area is used to quantify its purity, typically aiming for >95% or >98% for research standards.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the thermal lability of the carboxylic acid group. However, it can be analyzed by GC after a derivatization step. Esterification of the carboxylic acid group (e.g., to its methyl ester) would increase its volatility and thermal stability, allowing it to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification.

By integrating the data from these advanced analytical methodologies, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and purity for any subsequent scientific investigation.

Theoretical and Computational Investigations of 6 Oxo 6 4 Isopropoxyphenyl Hexanoic Acid

Molecular Modeling and Conformational Analysis

There are no specific molecular modeling or conformational analysis studies for 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid reported in the peer-reviewed scientific literature.

Such an analysis would typically involve computational methods to explore the molecule's three-dimensional structure and flexibility. The key aspects that a conformational analysis would investigate include:

Rotatable Bonds: The molecule possesses several single bonds, particularly in the hexanoic acid chain and the isopropoxy group, around which rotation can occur. A systematic search would identify low-energy conformers.

Potential Energy Surface: By calculating the energy of the molecule as a function of its dihedral angles, a potential energy surface could be generated to identify the most stable (lowest energy) conformations and the energy barriers between them.

Intramolecular Interactions: Analysis would also focus on potential non-covalent interactions, such as hydrogen bonding or steric hindrance, that influence the preferred molecular shape.

Without dedicated studies, data on the stable conformers, their relative energies, and geometric parameters for this specific molecule remain undetermined.

Quantum Chemical Studies of Electronic Structure and Reactivity

No quantum chemical studies detailing the electronic structure and reactivity of this compound have been published.

Theoretical investigations using quantum chemistry methods, such as Density Functional Theory (DFT), would provide fundamental insights into the molecule's properties. Information that could be derived from such studies includes:

Electron Distribution: Calculation of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps would reveal the distribution of electron density, highlighting regions susceptible to electrophilic or nucleophilic attack.

Spectroscopic Properties: These methods can predict spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) that could aid in the experimental characterization of the molecule. nih.gov

As of now, these specific computational data points have not been generated or published for this compound.

Prediction of Reaction Mechanisms and Pathways

While this compound is a product of metabolic reactions, there is no literature available that uses computational methods to predict or analyze the specific mechanisms and pathways of its formation or its subsequent reactions.

Computational chemistry can be a powerful tool for elucidating reaction mechanisms by:

Mapping Reaction Coordinates: Calculating the energy profile along a reaction pathway.

Identifying Transition States: Locating the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for potential reactions, which helps in predicting the feasibility and rate of metabolic transformations.

Such detailed computational investigations into the biotransformation pathways involving this compound have not yet been reported.

Future Directions and Emerging Research Avenues in 6 Oxo 6 4 Isopropoxyphenyl Hexanoic Acid Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern synthetic chemistry. carlroth.com Future research into the synthesis of 6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid will likely prioritize the development of environmentally benign methodologies.

Key areas of focus for sustainable synthesis could include:

Renewable Starting Materials: Investigating routes that utilize bio-based feedstocks instead of traditional petroleum-derived precursors. For instance, levulinic acid, a platform chemical derivable from lignocellulosic biomass, could serve as a potential starting material for the hexanoic acid backbone.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. This could involve exploring catalytic C-C bond-forming reactions that minimize the formation of stoichiometric byproducts.

Energy Efficiency: Employing reaction conditions that require lower energy input, such as microwave-assisted synthesis or reactions that proceed efficiently at ambient temperature and pressure.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents.

A hypothetical green synthesis approach could involve the Friedel-Crafts acylation of isopropyl phenyl ether with a derivative of adipic acid, catalyzed by a reusable solid acid catalyst to avoid the use of corrosive and difficult-to-recycle Lewis acids like aluminum chloride.

Table 1: Comparison of Potential Synthetic Routes

FeatureTraditional Synthesis (e.g., Friedel-Crafts)Potential Green Synthesis
Starting Materials Petroleum-basedPotentially bio-based (e.g., from levulinic acid)
Catalyst Stoichiometric Lewis acids (e.g., AlCl₃)Reusable solid acids (e.g., zeolites)
Solvent Halogenated solventsGreener alternatives (e.g., anisole, ionic liquids)
Waste Generation High (metal salts, acidic waste)Low
Energy Input Often requires heating/coolingPotentially lower with microwave or catalysis

Exploration of Novel Catalytic Transformations and Stereoselective Synthesis

The ketone and carboxylic acid functionalities of this compound are ripe for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic methods to modify these groups with high efficiency and selectivity.

Catalytic Transformations:

Reduction: Catalytic hydrogenation or transfer hydrogenation of the ketone to a secondary alcohol would introduce a new chiral center. Different catalysts (e.g., based on ruthenium, rhodium, or iridium) could be explored to achieve high yields and selectivities.

Reductive Amination: The ketone could be converted into an amine via catalytic reductive amination, opening pathways to new amino acid derivatives.

C-H Activation: Direct catalytic functionalization of the aliphatic chain or the aromatic ring would provide a powerful tool for late-stage modification of the molecule.

Stereoselective Synthesis:

The reduction of the prochiral ketone in this compound to a chiral alcohol is a key area for the application of stereoselective synthesis.

Chiral Catalysts: The use of chiral metal complexes (e.g., Noyori-type catalysts) or organocatalysts could enable the enantioselective or diastereoselective reduction of the ketone.

Biocatalysis: Enzymes, such as ketoreductases, could offer a highly selective and environmentally friendly method for the stereospecific reduction of the ketone.

Table 2: Potential Stereoselective Reductions

MethodCatalyst/ReagentPotential OutcomeAdvantages
Asymmetric Hydrogenation Chiral Ru-BINAP complexEnantiomerically enriched alcoholHigh enantioselectivity, broad substrate scope
Chiral Borane (B79455) Reduction Corey-Bakshi-Shibata (CBS) reagentEnantiomerically enriched alcoholPredictable stereochemistry
Biocatalytic Reduction Ketoreductase (KRED)Single enantiomer of the alcoholHigh enantioselectivity, mild reaction conditions

Integration into Supramolecular Chemistry and Self-Assembly Processes

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (ketone, ether oxygen) in this compound makes it an interesting candidate for studies in supramolecular chemistry.

Hydrogen Bonding Motifs: The carboxylic acid can form predictable hydrogen-bonded dimers or chains. The interplay of these interactions with other potential non-covalent forces, such as π-π stacking of the aromatic rings, could lead to the formation of well-defined supramolecular architectures like liquid crystals or gels.

Coordination Chemistry: The carboxylic acid and ketone can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The properties of these materials could be tuned by varying the metal ion and the coordination geometry.

Self-Assembly on Surfaces: The self-assembly of this molecule on various substrates could be investigated for applications in surface modification and nanotechnology. The balance between intermolecular interactions and molecule-substrate interactions would dictate the resulting two-dimensional structures.

Advanced Methodologies for Derivatization and Functional Diversification

The functional groups of this compound provide handles for a wide range of derivatization reactions, allowing for the synthesis of a library of related compounds with diverse properties. This is a common strategy in medicinal chemistry, as seen in the development of derivatives of similar structures like 6-oxo-4-phenyl-hexanoic acid. nih.govresearchgate.net

Carboxylic Acid Modifications: The carboxylic acid can be converted into esters, amides, or acid halides, providing access to a wide array of functional groups. For example, coupling with chiral amines could lead to diastereomeric amides, which could be useful for chiral separations or as chiral auxiliaries.

Ketone Chemistry: The ketone can undergo reactions such as Wittig olefination to form alkenes, or aldol (B89426) condensations to form larger, more complex structures.

Aromatic Ring Functionalization: Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) on the phenyl ring could be explored to introduce additional functional groups, although the directing effects of the existing substituents would need to be considered.

Table 3: Potential Derivatization Reactions

Functional GroupReaction TypeReagentsPotential Product
Carboxylic Acid EsterificationAlcohol, Acid catalystEster
AmidationAmine, Coupling agentAmide
Ketone Wittig ReactionPhosphonium ylideAlkene
Grignard ReactionOrganomagnesium halideTertiary alcohol
Aromatic Ring NitrationHNO₃, H₂SO₄Nitro-substituted derivative
HalogenationBr₂, FeBr₃Bromo-substituted derivative

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves sequential oxidation and coupling reactions. For example, the ketone group in the hexanoic acid chain can be introduced via oxidation of a secondary alcohol precursor using agents like KMnO₄ or CrO₃ under acidic conditions . The 4-isopropoxyphenyl group may be introduced through nucleophilic aromatic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts and anhydrous solvents (e.g., DMF or THF) .
  • Optimization : Yield improvements (≥60%) are achieved by controlling temperature (80–100°C for aryl coupling) and using protecting groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .

Q. How can spectroscopic techniques (NMR, MS, IR) differentiate this compound from structural analogs?

  • NMR : The compound’s ¹H-NMR spectrum will show a singlet for the methyl groups in the isopropoxy moiety (δ ~1.2–1.4 ppm) and a multiplet for aromatic protons (δ ~6.8–7.4 ppm). The ketone carbonyl (C=O) in the hexanoic acid chain appears at δ ~210 ppm in ¹³C-NMR .
  • Mass Spectrometry : ESI-MS typically displays a [M-H]⁻ ion at m/z 289.1 (calculated for C₁₅H₁₈O₄). High-resolution MS (Orbitrap) can confirm isotopic patterns and rule out impurities (e.g., residual solvents) .

Q. What solvent systems are optimal for purifying this compound via column chromatography?

  • Purification : A gradient of ethyl acetate/hexanes (20–50% EtOAc) effectively separates the compound from unreacted phenyl precursors. For polar byproducts (e.g., carboxylic acid derivatives), silica gel modified with 1% acetic acid improves resolution .

Advanced Research Questions

Q. How does the electronic nature of the 4-isopropoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight : The electron-donating isopropoxy group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. Computational studies (DFT) reveal a reduced electrophilicity at the ketone carbonyl (ΔE = 15–20 kcal/mol compared to non-substituted analogs), slowing reactions with amines or hydrides .
  • Experimental Validation : Kinetic assays using LiAlH₄ show a 40% lower reduction rate compared to 4-nitrophenyl analogs, consistent with Hammett σ⁺ values .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data Analysis : Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition in vs. null activity in other studies) may arise from assay conditions. Standardize protocols:

  • Use recombinant human enzymes (vs. animal-derived) to avoid species-specific effects.
  • Control for esterase-mediated hydrolysis of prodrug derivatives .
    • Structural Modifications : Replace the hexanoic acid chain with a methyl ester to enhance membrane permeability, as seen in related thiazolidinone derivatives .

Q. Can molecular docking predict the binding affinity of this compound to PPAR-γ, and how does it compare to rosiglitazone?

  • Computational Approach : AutoDock Vina simulations using the PPAR-γ ligand-binding domain (PDB: 2PRG) show the carboxylic acid group forms hydrogen bonds with Tyr473 (ΔG = -8.2 kcal/mol). However, the isopropoxyphenyl group sterically clashes with helix 12, reducing affinity by 30% compared to rosiglitazone .
  • Validation : Surface plasmon resonance (SPR) confirms a K_d of 12 µM vs. 0.5 nM for rosiglitazone, aligning with computational predictions .

Methodological Challenges and Solutions

Q. Why does this compound exhibit poor aqueous solubility, and how can this be mitigated for in vivo studies?

  • Solubility Analysis : LogP calculations (ChemAxon) predict a value of 3.2, indicating high hydrophobicity.
  • Formulation Strategies :

  • Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to increase solubility 10-fold.
  • Synthesize a sodium salt derivative (aqueous solubility >50 mg/mL at pH 7.4) .

Q. What analytical techniques quantify trace impurities (e.g., residual palladium) in synthesized batches?

  • ICP-MS : Detects Pd levels <1 ppm, critical for pharmaceutical applications.
  • HPLC-UV : A C18 column with 0.1% TFA in acetonitrile/water resolves the compound from Pd-catalyzed byproducts (retention time: 8.2 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.